21-Desacetyl Difluprednate-d3
Description
Properties
Molecular Formula |
C₂₅H₂₉D₃F₂O₆ |
|---|---|
Molecular Weight |
469.53 |
Synonyms |
(6α,11β)-6,9-Difluoro-11,21-dihydroxy-17-(1-oxobutoxy)pregna-1,4-diene-3,20-dione-d3; 6α,9-Difluoro Prednisolone 17-Butyrate-d3; 21-Desacetyl Difluprednate-d3 |
Origin of Product |
United States |
Synthetic Methodologies for 21 Desacetyl Difluprednate D3
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Complex Steroid Structures
Achieving site-specific deuteration in a molecule as complex as a difluorinated corticosteroid requires advanced synthetic strategies. The goal is to replace specific hydrogen atoms with deuterium without altering the rest of the molecular structure. Several methods are available for the deuteration of organic compounds, with transition-metal-catalyzed hydrogen isotope exchange (HIE) being one of the most versatile. nih.gov
Iridium-based catalysts are particularly effective for ortho-C–H deuteration, utilizing directing groups within the substrate to guide the catalyst to a specific position. snnu.edu.cn In a steroid structure, existing functional groups like ketones or hydroxyls can act as directing groups. For instance, iridium complexes can catalyze H/D exchange at positions ortho to a directing group on an aromatic ring or at activated carbon centers. snnu.edu.cnmdpi.com Palladium catalysis is another powerful tool, often used for deuterogenolysis of carbon-oxygen bonds or for C-H activation. researchgate.netacs.org
The choice of deuterium source is also critical and can influence the reaction's efficiency and selectivity. Common sources include deuterium gas (D₂), heavy water (D₂O), and deuterated solvents like methanol-d₄ or acetone-d₆. nih.govmdpi.com The selection depends on the chosen catalytic system and the specific C-H bonds targeted for exchange. For example, base-catalyzed H/D exchange is effective for hydrogens on carbons adjacent to carbonyl groups (α-hydrogens) via keto-enol tautomerism. mdpi.com
Table 1: Comparison of Deuteration Strategies for Steroid Scaffolds
| Method | Catalyst/Reagent | Deuterium Source | Advantages | Challenges | Reference |
|---|---|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Iridium, Rhodium, Palladium Complexes | D₂, D₂O | High selectivity with directing groups, mild conditions. | Catalyst expense, requires suitable directing group. | snnu.edu.cn |
| Acid/Base-Catalyzed Exchange | Deuterated acids (e.g., TfOD), bases (e.g., NaOD) | D₂O, MeOD | Simple, inexpensive reagents. | Limited to activated C-H bonds (e.g., α-to-carbonyl), risk of side reactions, potential for back-exchange. | mdpi.com |
| Catalytic Transfer Hydrodeuteration | Palladium, Nickel | Deuterated isopropanol, DSiMe(OMe)₂ | High levels of deuterium incorporation, can be highly regioselective for specific functional groups like alkenes. | Limited to reduction of unsaturated bonds, may not be suitable for general C-H activation. | nih.gov |
| Deoxygenative Deuteration | Palladium catalyst | D₂ gas | Allows for deuterium incorporation at benzylic-type positions. | Requires a C-O bond to be cleaved. | acs.org |
Precursor Identification and Derivatization Routes for Desacetylated Steroids
The most direct precursor for the synthesis of 21-Desacetyl Difluprednate-d3 is deuterated Difluprednate (B1670567). The synthesis would therefore first involve the deuteration of Difluprednate, followed by a deacetylation step. Difluprednate itself is a known compound, and its synthesis has been established, often starting from more common and less expensive corticosteroids like hydrocortisone-21-acetate. google.com
The key derivatization is the removal of the acetyl group from the C21 position. This transformation converts the C21-acetate ester into a primary alcohol, yielding the target metabolite. This process is known as deacetylation or saponification. In biological systems, this conversion is a metabolic process. medchemexpress.com In a synthetic context, it must be achieved chemically or enzymatically with high selectivity. nih.gov The reaction must be mild enough to avoid cleaving the butyrate (B1204436) ester at the C17 position or altering the sensitive difluorinated pregnane (B1235032) core.
The route can be summarized as:
Starting Material: Difluprednate (or a precursor like hydrocortisone-21-acetate which is then converted to Difluprednate). google.com
Deuteration: Introduction of deuterium atoms onto the Difluprednate scaffold using a site-selective method (as described in 2.1) to create Difluprednate-d3.
Derivatization (Deacetylation): Selective hydrolysis of the C21-acetate ester of Difluprednate-d3 to yield 21-Desacetyl Difluprednate-d3.
Optimization of Deuteration and Desacetylation Reaction Pathways
Optimizing both the deuteration and deacetylation steps is crucial for maximizing the yield and purity of the final product.
Deuteration Optimization: The efficiency of HIE reactions is highly dependent on reaction conditions. mdpi.com Key parameters to optimize include the choice of catalyst, solvent, temperature, and reaction time. acs.org For an iridium-catalyzed reaction, screening different ligands on the iridium complex can significantly affect selectivity and activity. snnu.edu.cn The amount of catalyst used and the pressure of deuterium gas (if used) are also critical variables. The goal is to achieve a high degree of deuterium incorporation at the desired positions with minimal side-product formation. For instance, studies on iridium-catalyzed deuteration have examined the effects of various solvents and the addition of bases to improve reaction outcomes. mdpi.com
Deacetylation Optimization: Selective deacetylation of the C21-acetate in the presence of the C17-butyrate requires careful control.
Chemical Hydrolysis: This can be achieved using mild basic or acidic conditions. Optimization involves screening different bases (e.g., potassium carbonate, sodium bicarbonate) or acids, their concentrations, the solvent system (e.g., methanol (B129727)/water mixtures), and the reaction temperature and time. Overly harsh conditions could lead to the hydrolysis of the C17-butyrate ester or other unwanted side reactions.
Enzymatic Hydrolysis: The use of esterase or lipase (B570770) enzymes can offer superior selectivity. nih.gov Optimization would involve selecting an appropriate enzyme, pH, temperature, and buffer system. The substrate specificity of enzymes like SAY1, a deacetylase, indicates that biological catalysts can differentiate between sterol esters, a principle applicable to synthetic chemistry. nih.gov
The progress of both reactions would be monitored using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to determine the optimal endpoint.
Purification and Isolation Techniques for Highly Pure Deuterated Metabolites
Following the synthesis, a multi-step purification process is required to isolate 21-Desacetyl Difluprednate-d3 from unreacted starting materials, non-deuterated species, and other reaction byproducts.
Extraction: The initial workup typically involves quenching the reaction and extracting the crude product from the aqueous phase into an organic solvent. This is followed by washing the organic layer to remove residual reagents. uu.nl
Solid-Phase Extraction (SPE): SPE is a common and effective technique for the pre-purification of steroids and their metabolites. researchgate.net A C18-functionalized silica (B1680970) cartridge is often used. The crude extract is loaded onto the cartridge, which is then washed with solvents of increasing polarity to remove impurities before the desired compound is eluted. upf.edu
Chromatography: For final purification to achieve high purity (>98%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase column (e.g., C18) with a suitable mobile phase, typically a mixture of acetonitrile (B52724) or methanol and water, would be used to separate the target compound based on its polarity.
The purity of the final product and the level of deuterium incorporation are confirmed using analytical techniques such as NMR spectroscopy (¹H NMR, ²H NMR) and high-resolution mass spectrometry (HRMS). oup.com
Table 2: Typical Purification and Analysis Workflow
| Step | Technique | Purpose | Key Parameters | Reference |
|---|---|---|---|---|
| 1. Initial Cleanup | Liquid-Liquid Extraction | Removal of water-soluble impurities and reagents. | Choice of organic solvent, pH of aqueous phase. | uu.nl |
| 2. Pre-purification | Solid-Phase Extraction (SPE) | Fractionation and removal of major impurities. | Cartridge type (e.g., C18), wash and elution solvents. | upf.edu |
| 3. Final Purification | Preparative HPLC | Isolation of the target compound to high purity. | Column type (e.g., C18), mobile phase composition, flow rate. | researchgate.net |
| 4. Quality Control | ¹H NMR, ²H NMR | Structural confirmation and determination of deuterium position. | Solvent, spectral parameters. | nih.gov |
| 5. Quality Control | Mass Spectrometry (MS/HRMS) | Confirmation of molecular weight and isotopic purity (deuterium incorporation). | Ionization method (e.g., ESI), mass analyzer. | oup.com |
Stereochemical Considerations in the Synthesis of Deuterated Steroid Analogs
The biological activity of steroids is critically dependent on their three-dimensional structure. The difluprednate molecule has multiple stereocenters (at C-6, C-8, C-9, C-10, C-11, C-13, C-14, and C-17), and it is imperative that the stereochemistry at each of these centers remains intact throughout the synthetic sequence. synzeal.com
The conditions for both deuteration and deacetylation must be chosen to avoid epimerization or rearrangement. For example, harsh basic or acidic conditions during deacetylation could potentially cause epimerization at centers adjacent to carbonyl groups. Similarly, some catalytic deuteration methods could, under certain conditions, affect the stereochemistry at or near the site of reaction. nih.gov Therefore, mild reaction conditions are strongly preferred. The stereochemical integrity of the final product must be rigorously confirmed, typically by comparing its NMR and other spectroscopic data with that of a non-deuterated, authentic standard of 21-Desacetyl Difluprednate. The analysis of fragmentation patterns in mass spectrometry can also provide clues about the stereochemistry of the molecule. researchgate.net
Advanced Analytical Method Development and Validation for 21 Desacetyl Difluprednate D3
Chromatographic Separation Techniques for Isotopic and Structural Analogs
The co-elution of 21-Desacetyl Difluprednate-d3 with its non-labeled counterpart and other structurally related steroids presents a significant analytical challenge. Effective chromatographic separation is the cornerstone of a reliable analytical method, ensuring that mass spectrometric detection is not compromised by isobaric interferences.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for the analysis of corticosteroids in biological matrices. medrxiv.org The development of a robust HPLC method for 21-Desacetyl Difluprednate-d3 focuses on achieving optimal separation from its non-deuterated analog and other potential metabolites.
Reversed-phase chromatography is the most common approach. medrxiv.org A C18 column is frequently employed, offering a good balance of hydrophobicity for retaining and separating moderately polar steroids. medrxiv.orgplos.org The separation of isomeric compounds, which can be a significant challenge, has been successfully achieved using biphenyl (B1667301) columns, which provide alternative selectivity. nih.gov Gradient elution is typically necessary to resolve all compounds of interest within a reasonable run time, especially when analyzing complex biological samples. plos.org
Table 1: Illustrative HPLC Parameters for the Analysis of 21-Desacetyl Difluprednate-d3
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol (B129727) or Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40-50°C |
| Injection Volume | 5-15 µL |
| Gradient | Optimized for separation, e.g., starting at 40% B, increasing to 95% B over 10 minutes |
This table presents typical starting conditions for method development, based on established methods for similar steroids. medrxiv.orgplos.orgsciex.com
The use of deuterated internal standards like 21-Desacetyl Difluprednate-d3 is a cornerstone of quantitative bioanalysis, correcting for variations in sample preparation and matrix effects. springernature.com While complete chromatographic separation from the analyte is not strictly necessary for MS/MS detection, it is highly desirable to minimize potential ion suppression. nih.gov
Gas Chromatography (GC) Applications in Steroid Analysis
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), offers high chromatographic efficiency and is a powerful tool for steroid analysis. However, its application to corticosteroids like 21-Desacetyl Difluprednate-d3 requires a derivatization step to increase the volatility and thermal stability of the analytes. This adds complexity and potential for variability in the sample preparation process.
For deuterated steroids, GC-MS can be used, with specific temperature programs and column choices to optimize separation. frontiersin.org High-resolution capillary columns, such as those with a 5% phenyl polysiloxane stationary phase, are commonly used. The temperature program is critical and typically involves a gradual ramp to a high final temperature to ensure the elution of all steroid derivatives. frontiersin.org
Table 2: Representative GC-MS Method Parameters for Derivatized Steroid Analysis
| Parameter | Condition |
| Column | HP-Ultra 1 (or similar) capillary column (e.g., 17 m x 0.20 mm, 0.11 µm film) |
| Carrier Gas | Helium |
| Injection Mode | Splitless or Split |
| Inlet Temperature | 280°C |
| Oven Program | Start at 180°C, ramp 3°C/min to 240°C, then 40°C/min to 320°C, hold for 2 min |
| Derivatization | Silylation (e.g., with MSTFA/NH4I/ethanethiol) |
This table illustrates typical parameters used for the GC-MS analysis of derivatized steroids, which would be applicable to 21-Desacetyl Difluprednate-d3 following appropriate derivatization. frontiersin.org
Mass Spectrometric (MS) Applications for Quantitative Analysis and Structural Elucidation
Mass spectrometry is indispensable for the analysis of 21-Desacetyl Difluprednate-d3, providing the sensitivity required for quantification in biological samples and the specificity to distinguish it from its non-labeled analog.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is the gold standard for quantitative bioanalysis. plos.org In the case of 21-Desacetyl Difluprednate-d3, it is used in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the molecular ion or a prominent adduct) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two levels of specificity, significantly reducing chemical noise and enhancing sensitivity.
The development of an MRM method involves optimizing the collision energy for the transition from the precursor ion to the most abundant and stable product ion. For 21-Desacetyl Difluprednate-d3, the precursor ion will have a mass-to-charge ratio (m/z) that is 3 Daltons higher than that of the non-labeled 21-Desacetyl Difluprednate (B1670567). The fragmentation pathways are expected to be very similar for both compounds, with the deuterium (B1214612) label being retained on one of the resulting fragment ions. This allows for highly specific and differential detection. plos.orgsciex.com
Table 3: Hypothetical MRM Transitions for 21-Desacetyl Difluprednate and its d3-Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 21-Desacetyl Difluprednate | [M+H]+ | Fragment 1 | Positive ESI |
| 21-Desacetyl Difluprednate | [M+H]+ | Fragment 2 | Positive ESI |
| 21-Desacetyl Difluprednate-d3 | [M+H+3]+ | Fragment 1 + 3 or Fragment 1 | Positive ESI |
| 21-Desacetyl Difluprednate-d3 | [M+H+3]+ | Fragment 2 + 3 or Fragment 2 | Positive ESI |
This table illustrates the principle of using MS/MS for the differential detection of the analyte and its deuterated internal standard. The exact m/z values would be determined experimentally.
High-Resolution Mass Spectrometry (HRMS) in Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with a mass error of less than 5 ppm. frontiersin.org This capability is invaluable for confirming the elemental composition of an ion and for identifying unknown metabolites. nih.gov
In the context of 21-Desacetyl Difluprednate-d3, HRMS can be used to:
Confirm Isotopic Incorporation: Accurately measure the mass of the intact molecule to verify that three deuterium atoms have been incorporated.
Identify Metabolites: In metabolism studies, HRMS can distinguish potential metabolites of the deuterated compound from endogenous interferences by their unique exact masses. frontiersin.org
Improve Specificity: Even without complete chromatographic separation, the high resolving power of HRMS can differentiate between ions with very similar nominal masses. sciex.com
The combination of LC with HRMS offers a powerful platform for both quantitative and qualitative analysis in complex matrices. nih.govmdpi.com
Spectroscopic Techniques for Deuterium Content and Isotopic Purity Assessment
Beyond mass spectrometry, other spectroscopic techniques are crucial for characterizing the deuterated standard itself, specifically for determining the deuterium content and the position of the labels.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. While ¹H NMR is used to determine the structure of the parent molecule, ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei, confirming their location on the chemical structure. Furthermore, the absence of specific signals in the ¹H NMR spectrum, compared to the non-labeled compound, provides clear evidence of deuterium incorporation at specific sites. researchgate.net
Infrared (IR) spectroscopy can also provide evidence of deuteration. The stretching frequency of a C-D bond is lower than that of a C-H bond. This isotopic effect results in the appearance of unique absorption bands in the IR spectrum of the deuterated compound, typically in the 2100-2300 cm⁻¹ region, which is distinct from the C-H stretching region (around 2800-3000 cm⁻¹). nih.gov
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is another advanced technique that, while typically used for studying protein conformation, is fundamentally based on the exchange of labile hydrogens for deuterium. nih.govtandfonline.com The principles of detecting deuterium incorporation via mass shift are central to the analysis of compounds like 21-Desacetyl Difluprednate-d3. Methods for determining D/H ratios in solutions are also being developed using techniques like diffuse laser scattering, highlighting the ongoing innovation in isotopic analysis. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.orgresearchgate.netresearchgate.net For 21-Desacetyl Difluprednate-d3, ¹H NMR and ¹³C NMR are instrumental in confirming the position of the deuterium labels and assessing the degree of deuteration. researchgate.net
In ¹H NMR, the absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling. By comparing the integral of the residual proton signal at the labeled site to the integrals of other non-deuterated protons in the molecule, a quantitative measure of isotopic purity can be obtained. researchgate.netjst.go.jp The use of an internal standard of known concentration can further enhance the accuracy of this quantification. researchgate.netgoogle.com
¹³C NMR spectroscopy provides complementary information. The carbon atoms attached to deuterium exhibit a characteristic splitting pattern (a triplet for a -CD group) and a shift in resonance compared to their protonated counterparts due to the isotope effect. This allows for unambiguous confirmation of the deuteration sites. researchgate.net
Key Parameters in NMR Analysis for Isotopic Enrichment:
| Parameter | Description | Analytical Technique |
| Isotopic Purity (%) | The percentage of molecules that are successfully labeled with deuterium at the intended positions. | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Positional Identity | Confirmation that the deuterium atoms are located at the correct positions within the molecular structure. | ¹H NMR, ¹³C NMR |
| Structural Integrity | Verification that the overall chemical structure of the compound has not been altered during the deuteration process. | ¹H NMR, ¹³C NMR |
Other Spectroscopic Methods for Analytical Confirmation
While NMR is central to isotopic analysis, other spectroscopic techniques are vital for comprehensive analytical confirmation.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of deuterated compounds. rsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the exact mass difference between the deuterated and non-deuterated compound can be measured, confirming the number of deuterium atoms incorporated. The relative intensities of the isotopic peaks in the mass spectrum provide a quantitative measure of the isotopic distribution. rsc.org
Infrared (IR) Spectroscopy: Infrared spectroscopy can be used to observe the changes in vibrational frequencies caused by the substitution of hydrogen with deuterium. nih.govnih.govresearchgate.netmdpi.comcdnsciencepub.com The C-D bond stretching and bending vibrations occur at lower frequencies compared to the corresponding C-H vibrations. This shift provides evidence of successful deuteration. For corticosteroids, specific changes in the IR spectrum can confirm deuteration at particular sites within the steroid nucleus or its side chains. nih.govcdnsciencepub.com
Analytical Method Validation Parameters and Regulatory Compliance for Deuterated Standards
The use of deuterated internal standards in regulated bioanalysis requires rigorous method validation to ensure data integrity and reliability. clearsynth.comnih.govnih.govmdpi.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the validation of bioanalytical methods. nih.govnih.govfda.gov
Key validation parameters for methods employing deuterated standards include:
Selectivity and Specificity: The method must be able to differentiate the analyte and the deuterated internal standard from endogenous components in the biological matrix. fda.gov
Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) of the measurements must be demonstrated over the entire calibration range. nih.govfda.gov
Calibration Curve and Linearity: A calibration curve should be established to demonstrate the linear relationship between the analyte concentration and the instrumental response. nih.gov
Recovery: The extraction efficiency of the analyte and the internal standard from the biological matrix should be consistent and reproducible. fda.gov
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and the internal standard must be evaluated to ensure it does not compromise the accuracy of the results. wuxiapptec.com
Stability: The stability of the analyte and the deuterated internal standard must be assessed under various conditions, including in the biological matrix, during storage, and after processing. fda.gov
Isotopic Cross-Interference: The potential for the deuterated internal standard to contribute to the analyte signal (and vice-versa) must be evaluated and should be minimal. wuxiapptec.combioanalysis-zone.com The acceptable threshold for the internal standard's contribution to the analyte signal is typically less than or equal to 20% of the lower limit of quantification (LLOQ). wuxiapptec.com
Regulatory Expectations for Deuterated Internal Standards:
| Parameter | Regulatory Expectation |
| Isotopic Purity | High isotopic purity is required to minimize cross-talk between the analyte and the internal standard. |
| Mass Difference | A mass difference of at least 3 Da is generally recommended to avoid isotopic overlap. |
| Chromatographic Separation | The deuterated internal standard should ideally co-elute with the analyte to effectively compensate for matrix effects. scispace.com |
| Interference | The contribution of the internal standard to the analyte signal at the LLOQ should be negligible. bioanalysis-zone.com |
Application of Hyphenated Analytical Techniques (e.g., LC-NMR, LC-HRMS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing deuterated compounds.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This is the cornerstone technique for quantitative bioanalysis using deuterated internal standards. rsc.orgnih.gov LC separates the analyte and internal standard from other components in the sample, while HRMS provides highly selective and sensitive detection. The use of a deuterated internal standard like 21-Desacetyl Difluprednate-d3 in LC-HRMS assays allows for accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects. clearsynth.comscispace.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR combines the separation power of LC with the structural elucidation capabilities of NMR. mdpi.comshu.ac.uksci-hub.sersc.orgdergipark.org.tr This technique can be used to analyze complex mixtures and identify unknown metabolites or impurities. In the context of 21-Desacetyl Difluprednate-d3, LC-NMR could be employed to confirm the structure of the standard and to investigate its behavior in different chromatographic systems. The use of deuterated solvents in the mobile phase is often necessary to avoid overwhelming the analyte signals, although solvent suppression techniques can also be employed. mdpi.comrsc.org
In Vitro and Preclinical Biotransformation Studies of Difluprednate and 21 Desacetyl Difluprednate
Identification of Metabolic Pathways in Non-Human Hepatic Systems (e.g., Microsomal Assays, Cell Cultures)
Current preclinical research on the metabolism of difluprednate (B1670567) has predominantly centered on ocular tissues following topical administration, with limited information available from studies using non-human hepatic systems like liver microsomes or hepatic cell cultures. The main metabolic pathway identified in animal models is the initial, rapid deacetylation at the 21-position. This conversion is a critical activation step, as the resulting metabolite is the primary active form of the drug. Subsequent metabolism involves further structural modifications. While the liver is a major site of metabolism for systemically absorbed drugs, the low systemic absorption of ophthalmically administered difluprednate has directed the focus of biotransformation studies to the local tissues of the eye.
Enzyme Kinetics and Isotope Effects in the Desacetylation of Difluprednate
Detailed enzyme kinetic parameters, such as the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max), for the desacetylation of difluprednate are not extensively reported in publicly available scientific literature. This enzymatic conversion is known to be highly efficient and rapid, occurring almost immediately upon administration in ocular tissues. nih.govfda.govfda.gov Studies involving isotope effects, which could provide deeper insight into the reaction mechanism of the desacetylation process, have not been detailed in the reviewed preclinical findings.
Characterization of Metabolite Profiles in Non-Human Biological Matrices (e.g., Animal Tissue Homogenates)
Preclinical studies, primarily conducted in rabbits, have successfully characterized the metabolite profile of difluprednate in various ocular tissues. Following topical instillation, the parent compound, difluprednate (DFBA), is often undetectable in ocular matrices like the cornea, aqueous humor, and iris/ciliary body. nih.govarvojournals.org Instead, a consistent profile of metabolites is observed.
The primary and most significant metabolite is 21-desacetyl difluprednate (DFB), which is the active form of the drug. fda.govnih.gov Further metabolism of DFB leads to the formation of 17-debutylated DFB (DF). fda.govnih.gov Additionally, a novel de-17-side chain-glucocorticoid metabolite (DF21C) has been identified, resulting from the scission of the 17-side chain through a previously unknown metabolic pathway. nih.gov This DF21C metabolite has been shown to have very weak binding affinity for the glucocorticoid receptor, approximately 1000-fold less than that of difluprednate and DFB. nih.gov
Concentrations of the active metabolite, DFB, have been quantified in various rabbit ocular tissues, with the highest levels typically found in the cornea shortly after administration.
Table 1: Pharmacokinetic Parameters of 21-Desacetyl Difluprednate (DFB) in Rabbit Ocular Tissues After a Single Instillation of 0.05% Difluprednate Emulsion
| Ocular Tissue | C_max (Maximum Concentration) | T_max (Time to Maximum Concentration) |
|---|---|---|
| Cornea | 2198.78 ± 861.81 ng/g | 0.25 h |
| Iris/Ciliary Body | 277.52 ± 32.86 ng/g | 0.5 h |
Data sourced from a study evaluating the ocular distribution of difluprednate ophthalmic emulsion in rabbits. arvojournals.org
Role of Specific Enzymes (e.g., Esterases, Cytochrome P450) in Metabolite Formation
The metabolic conversion of difluprednate to its active metabolite, 21-desacetyl difluprednate (DFB), is mediated by endogenous tissue esterases. nih.govdrugbank.com These hydrolytic enzymes are responsible for the rapid cleavage of the acetate (B1210297) group at the C21 position. fda.govfda.gov This deacetylation is a crucial bioactivation step. The high efficiency of these esterases in ocular tissues explains why the parent compound is often not detected after administration. nih.gov
While esterases are clearly implicated in the initial and primary metabolic step, the role of other enzyme systems, such as Cytochrome P450 (CYP), is less defined in the available literature. CYP enzymes are typically involved in oxidative metabolism. It is plausible that they play a role in the subsequent metabolism of DFB and the formation of other minor metabolites, but specific preclinical studies detailing the involvement of CYP isoforms in the biotransformation of difluprednate are not prominent. The primary metabolic event remains the esterase-mediated hydrolysis.
Pharmacokinetic Investigations Utilizing 21 Desacetyl Difluprednate D3 in Preclinical Models
Application of Deuterated Standards in Animal Pharmacokinetic Studies
In pharmacokinetic analysis, accuracy and precision are paramount. Stable isotope-labeled compounds, such as 21-Desacetyl Difluprednate-d3, serve as ideal internal standards for quantitative bioanalysis using mass spectrometry (MS) techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.comnih.gov The core advantage of using a deuterated standard is that its physicochemical properties are nearly identical to the non-labeled analyte being measured—in this case, 21-Desacetyl Difluprednate (B1670567). sigmaaldrich.com
This similarity ensures that the standard and the analyte behave almost identically during sample extraction, chromatography, and ionization. sigmaaldrich.com Any sample loss or variation in instrument response that affects the analyte will also affect the deuterated standard to the same degree. By comparing the MS signal of the analyte to that of the known, constant concentration of the internal standard, highly accurate and reproducible quantification can be achieved. sigmaaldrich.com
The use of stable isotope methodology in preclinical steroid research offers several benefits:
Enhanced Selectivity and Sensitivity: The mass difference between the deuterated standard and the analyte improves selectivity and allows for sensitive detection in complex biological matrices like plasma or tissue homogenates. sigmaaldrich.com
Differentiation of Drug from Endogenous Compounds: The technique allows researchers to distinguish between an exogenously administered drug and any structurally similar endogenous steroids the animal model may produce. nih.gov
Relative Bioavailability Studies: Co-administration of a labeled and an unlabeled formulation of a drug can be used to assess relative bioavailability in a single experiment, reducing biological variability. nih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Animal Models
Preclinical studies, primarily in rabbits, have been instrumental in elucidating the ADME profile of difluprednate following topical ocular administration.
Absorption: Difluprednate itself is a prodrug designed for enhanced penetration through membranes like the cornea due to its high lipophilicity. nih.govresearchgate.net Upon administration, it is absorbed into ocular tissues and rapidly metabolized. Studies show that the parent compound, difluprednate (DFBA), is often not even detected in ocular tissues post-absorption. nih.gov Instead, its active metabolite, 21-desacetyl difluprednate (DFB), is the primary species measured. nih.govnih.gov Systemic absorption following ocular instillation in preclinical models is very limited, with blood levels of the active metabolite often falling below the limit of quantification. researchgate.netamneal.com
Distribution: Following ocular administration in rabbits, difluprednate and its metabolites distribute throughout the eye. researchgate.net Measurable concentrations of the active metabolite DFB have been quantified in the conjunctiva, cornea, and aqueous humor. nih.gov The distribution extends to both the anterior and posterior segments of the eye, with some radioactivity from labeled compounds being detected in the posterior retina/choroid. researchgate.net
Metabolism: The metabolic profile in rabbit ocular tissues is characterized by rapid and extensive conversion of the parent drug. nih.gov The primary metabolic step is the deacetylation at the C-21 position, converting difluprednate (DFBA) to its active form, 21-desacetyl difluprednate (DFB). nih.gov Further metabolism of DFB occurs, leading to the formation of 17-debutylated DFB (DF) and another metabolite identified as de-17-side chain-glucocorticoid metabolite (DF21C), which results from the scission of the 17-side chain. nih.gov
Excretion: Due to negligible systemic absorption after topical ocular application, the primary route of clearance is from the ocular tissues themselves. researchgate.net Radioactive tracer studies in rabbits show that the drug-related radioactivity is mostly eliminated from ocular tissues over the course of the study. researchgate.net While specific urinary or fecal excretion pathway studies for topically applied difluprednate are not detailed, the low systemic exposure suggests that these pathways are minor for this route of administration. amneal.com
Tissue Distribution and Bioavailability Assessments in Non-Human Species
Detailed pharmacokinetic studies in New Zealand white rabbits have provided specific data on the concentration of 21-desacetyl difluprednate (referred to as DFB in many studies) in various ocular tissues after a single instillation of a difluprednate formulation.
The highest concentrations of the active metabolite are typically observed between 30 and 60 minutes after administration in the conjunctiva, cornea, and aqueous humor. nih.gov The specific formulation can influence the bioavailability; for instance, a solution formulation was found to result in approximately two-fold higher maximum concentration (Cmax) and area under the curve (AUC) in the aqueous humor compared to an emulsion formulation in rabbits. nih.govbohrium.com This highlights the importance of vehicle composition in ocular drug delivery.
Below is a table summarizing representative pharmacokinetic parameters for the active metabolite in rabbit ocular tissues following a single dose of a 0.05% difluprednate emulsion.
| Ocular Tissue | Time to Peak Concentration (Tmax) | Peak Concentration (Cmax) |
|---|---|---|
| Conjunctiva | ~30 minutes | Highest among tissues |
| Cornea | ~30-60 minutes | Intermediate |
| Aqueous Humor | ~60 minutes | Lowest among tissues |
Note: This table represents a generalized profile based on findings where peak concentrations were observed between 30 and 60 minutes. nih.gov Exact ng/mL values for Cmax can vary significantly between studies.
Excretion Pathways and Metabolite Excretion Profiling in Preclinical Models
Metabolite profiling is a critical component of preclinical pharmacokinetic studies, essential for understanding the biotransformation of a drug. nih.gov For difluprednate, studies in rabbits have identified the key metabolites formed within the eye. High-performance liquid chromatography with radiochemical detection has been employed to analyze ocular tissues after administration of tritium-labeled difluprednate ((³H)-DFBA). nih.gov
These investigations confirmed that the parent drug, DFBA, was not detected in the cornea, aqueous humor, or iris/ciliary body at time points of 0.5 and 2 hours after instillation. nih.gov Instead, a distinct profile of metabolites was identified. nih.gov
The table below details the metabolites of difluprednate identified in rabbit ocular tissues.
| Metabolite Name | Abbreviation | Description of Formation | Ocular Tissues Where Detected |
|---|---|---|---|
| 21-Desacetyl Difluprednate | DFB | Deacetylation of the parent drug, DFBA. This is the primary active metabolite. | Cornea, Aqueous Humor, Iris/Ciliary Body |
| 17-Debutylated 21-Desacetyl Difluprednate | DF | Debutylation of DFB at the C-17 position. | Cornea, Aqueous Humor, Iris/Ciliary Body |
| De-17-side chain-glucocorticoid metabolite | DF21C | Formed by the scission of the 17-side chain from DFB. | Cornea, Aqueous Humor, Iris/Ciliary Body |
Source: Data synthesized from preclinical metabolite profiling studies. nih.gov
The identification of these metabolites demonstrates a clear metabolic pathway within the target tissues. nih.gov The novel metabolite, DF21C, was found to have approximately 1000-fold weaker binding to the glucocorticoid receptor than DFBA and DFB, indicating it is a significantly less active compound. nih.gov
Pharmacokinetic Modeling and Simulation in Preclinical Contexts
Pharmacokinetic (PK) modeling and simulation are powerful computational tools used in drug development to integrate data from various preclinical and clinical studies. taylorfrancis.com In a preclinical context, data gathered from animal models, such as the rabbit ocular studies, are used to build mathematical models that describe and predict the drug's ADME properties. nih.govresearchgate.net
While specific PK models for 21-Desacetyl Difluprednate-d3 are not publicly detailed, the principles of such modeling are well-established. A typical workflow would involve:
Data Collection: Gathering concentration-time data from various tissues (e.g., cornea, aqueous humor) in animal studies. nih.gov
Model Development: Using specialized software to construct a compartmental or physiologically based pharmacokinetic (PBPK) model that describes the data. This model would include parameters for absorption rates, tissue distribution volumes, and metabolic and elimination rates.
Simulation and Prediction: Once a model is validated against the preclinical data, it can be used for simulation. Researchers can explore "what-if" scenarios, such as predicting drug concentrations in tissues not easily sampled or extrapolating pharmacokinetics from animals to humans. taylorfrancis.com
These models can help researchers understand which physiological parameters have the most significant impact on a drug's disposition. For example, a simulation could reveal that a drug's systemic exposure is highly sensitive to changes in hepatic uptake rates but not to changes in biliary efflux. nih.govresearchgate.net This provides valuable insights that can guide further development and clinical study design.
Role of 21 Desacetyl Difluprednate D3 As a Reference Standard and in Impurity Profiling
Development and Qualification of Deuterated Internal Standards for Bioanalytical Assays
The ideal internal standard for mass spectrometry-based bioanalysis is a stable isotope-labeled (SIL) version of the analyte. aptochem.com 21-Desacetyl Difluprednate-d3 is a SIL derivative of 21-Desacetyl Difluprednate (B1670567), a metabolite of the corticosteroid difluprednate. The "d3" designation indicates that three hydrogen atoms have been replaced by deuterium (B1214612), their stable heavy isotope.
The primary advantage of using a deuterated internal standard is that its chemical and physical properties are nearly identical to the unlabeled analyte. researchgate.net This results in similar extraction recovery, chromatographic retention time, and ionization response in mass spectrometry. aptochem.com An essential characteristic is that the deuterated standard should co-elute with the compound being quantified, which allows it to accurately account for variations during sample preparation and analysis, such as extraction losses, injection volume variability, and matrix-induced ion suppression or enhancement. aptochem.comkcasbio.com
The development process for a deuterated standard like 21-Desacetyl Difluprednate-d3 involves several key considerations:
Isotopic Purity: The standard must have a high degree of deuteration and minimal presence of the unlabeled analyte. The presence of unlabeled drug as an impurity in the deuterated standard can interfere with the analyte of interest, leading to inaccurate results. tandfonline.com
Label Stability: The deuterium labels must be placed in positions on the molecule where they are not susceptible to exchange with hydrogen atoms from the solvent or matrix. acanthusresearch.com Placing labels on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, can sometimes lead to this exchange. acanthusresearch.com
Mass Shift: The mass increase from deuteration should be sufficient to distinguish the standard's mass spectrometry signal from the natural isotopic distribution of the analyte. aptochem.com
Qualification of the deuterated standard is a stringent process. Manufacturers must provide a certificate of analysis specifying the level of the unlabeled drug and confirming the standard's identity and purity. tandfonline.com This ensures the reliability and accuracy of the bioanalytical methods in which it is employed.
Application in Quantitative Bioanalytical Methods for Parent Drug and Metabolites in Non-Human Matrices
Deuterated internal standards like 21-Desacetyl Difluprednate-d3 are crucial for the quantitative analysis of the parent drug (Difluprednate) and its metabolites in various biological samples, particularly in preclinical studies involving non-human matrices. For instance, studies on the metabolic profile of difluprednate in rabbit ocular tissues are essential for understanding the drug's behavior. nih.gov
In a typical bioanalytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a known amount of the deuterated internal standard is added to the biological sample (e.g., plasma, aqueous humor, cornea). clearsynth.com The sample then undergoes extraction and analysis. By comparing the peak area ratio of the analyte to the internal standard, the concentration of the analyte in the original sample can be accurately determined. clearsynth.com
The use of 21-Desacetyl Difluprednate-d3 would be applicable in studies investigating the metabolic pathway of difluprednate. After administration of difluprednate to rabbits, it was found that the parent drug was not detected in ocular tissues, but its metabolites, including 21-deacetylated difluprednate (DFB), were present. nih.gov A deuterated standard is essential for accurately quantifying these metabolites, compensating for matrix effects that are common in complex biological samples. clearsynth.commyadlm.org
Table 1: Example Application of Deuterated Standard in Bioanalysis
| Step | Action | Rationale |
|---|---|---|
| 1. Sample Preparation | A known quantity of 21-Desacetyl Difluprednate-d3 is spiked into a rabbit aqueous humor sample. | To provide a reference for quantification that experiences the same processing variations as the analyte. |
| 2. Extraction | The sample is processed to extract the analyte (21-Desacetyl Difluprednate) and the internal standard. | Both compounds will have nearly identical extraction recovery due to their similar chemical nature. aptochem.com |
| 3. LC-MS/MS Analysis | The extracted sample is injected into the LC-MS/MS system. | The analyte and internal standard co-elute but are differentiated by the mass spectrometer based on their mass difference. aptochem.com |
| 4. Quantification | The ratio of the analyte's peak area to the internal standard's peak area is calculated and compared to a calibration curve. | This ratio corrects for variability in sample handling, injection, and ionization, leading to a highly accurate concentration measurement. clearsynth.com |
Impurity Profiling and Forced Degradation Studies of Difluprednate Drug Substance and Products
Impurity profiling is a critical component of pharmaceutical development, ensuring the identity and control of by-products and degradation products that could affect the safety and efficacy of a drug. During the synthesis of difluprednate, various related substances and isomers can be formed. researchgate.netnih.gov Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and LC/MS are used to separate and identify these impurities. researchgate.net 21-Desacetyl Difluprednate is a known impurity and metabolite of Difluprednate. nih.govveeprho.com
Forced degradation (or stress testing) studies are conducted to understand the chemical stability of a drug substance and to identify likely degradation products. uu.nl These studies involve subjecting the drug to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light, as stipulated by the International Council for Harmonisation (ICH) guidelines. nih.govresearchgate.net
Corticosteroids, including difluprednate, are known to be susceptible to degradation, particularly through oxidation at the 17-side chain. uu.nl Forced degradation studies on corticosteroids have identified several common degradation pathways, including the formation of 17-keto steroid impurities and β-elimination. scirp.org For difluprednate specifically, stress testing helps in identifying potential degradants in its ophthalmic emulsion formulation. researchgate.net
In this context, 21-Desacetyl Difluprednate-d3 serves as a certified reference material. It allows for the unambiguous identification of the corresponding unlabeled impurity in stressed samples of difluprednate by comparing chromatographic retention times and mass spectra. This is vital for developing stability-indicating analytical methods.
Table 2: Typical Forced Degradation Conditions for Corticosteroids
| Stress Condition | Typical Reagent/Condition | Potential Degradation Products |
|---|---|---|
| Acid Hydrolysis | 0.1 N HCl | De-acetylation, formation of related isomers. nih.gov |
| Base Hydrolysis | 0.1 N NaOH | De-acetylation, formation of related isomers. nih.gov |
| Oxidation | 3% H₂O₂ | Formation of 17-keto steroids and other oxidative degradants. uu.nlscirp.org |
| Thermal Degradation | Elevated temperature (e.g., 80°C) | Various degradation products depending on the substance and formulation. nih.gov |
| Photolytic Degradation | Exposure to UV light | Photodegradation products. nih.gov |
Stability-Indicating Method Development for Pharmaceutical Formulations
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. The method must be able to separate the API from its impurities and degradation products. researchgate.net
The development of a SIAM for a difluprednate formulation, such as the 0.05% ophthalmic emulsion, is essential. nih.govnih.gov Given that difluprednate is lipophilic with limited aqueous solubility and stability, creating a stable formulation and an analytical method to confirm that stability is challenging. researchgate.netopinvisindi.is
The process involves:
Forced Degradation: Generating degradation products by exposing the drug to stress conditions. researchgate.net
Method Development: Developing a chromatographic method, typically using RP-HPLC with UV detection, that can resolve the parent drug from all process impurities and degradation products. researchgate.net
Peak Purity Analysis: Using a photodiode array (PDA) detector to confirm that the main drug peak is pure and not co-eluting with any degradants. nih.gov
In the development of a SIAM for difluprednate, a reference standard like 21-Desacetyl Difluprednate-d3 is used to confirm the identity of one of the potential degradants/impurities. By spiking samples with this standard, analysts can verify the retention time and specificity of the method for this particular compound, ensuring it is well-resolved from the parent difluprednate peak and other impurities. researchgate.net
Regulatory Considerations for Deuterated Reference Standards in Pharmaceutical Analysis
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific expectations regarding the use of internal standards in bioanalytical methods. The use of a stable isotope-labeled internal standard is highly recommended and, in some cases, expected. kcasbio.comtandfonline.com
The EMA has noted that over 90% of bioanalytical method submissions incorporate SIL internal standards. kcasbio.com Regulatory guidance documents emphasize that the reference standards used must be of high quality and obtained from an authentic source, as their purity directly affects the integrity of the study data. tandfonline.com
Key regulatory points include:
Purity and Characterization: Deuterated standards must be thoroughly characterized, and the certificate of analysis should specify the amount of any unlabeled analyte present. tandfonline.com
Method Validation: Bioanalytical methods using deuterated standards must be fully validated to demonstrate accuracy, precision, selectivity, and stability. Regulators expect laboratories to have robust procedures for tracking the performance of the internal standard during analysis. kcasbio.com
Justification for Use: While SIL standards are preferred, if a structural analog is used as an internal standard instead, a thorough justification is required. The EMA has rejected studies where the surrogate internal standard was not considered a close enough analog. kcasbio.com
The FDA considers deuterated compounds to be different active moieties from their non-deuterated counterparts, highlighting the chemical distinction that isotopic labeling imparts. salamandra.net This underscores the importance of treating deuterated reference standards as unique, well-characterized chemical entities subject to rigorous quality control.
Advanced Research Applications and Methodological Innovations Involving 21 Desacetyl Difluprednate D3
Utilization as a Tracer in Mechanistic Enzymology Studies
The application of stable isotope-labeled compounds, such as 21-Desacetyl Difluprednate-d3, offers a powerful tool for elucidating the intricate mechanisms of enzyme kinetics and metabolism. While specific studies detailing the use of 21-Desacetyl Difluprednate-d3 as a tracer in mechanistic enzymology are not extensively published, the principles of its application can be inferred from established methodologies with similar deuterated standards.
In the context of difluprednate (B1670567) metabolism, the primary enzymatic conversion involves the deacetylation of the parent drug to its active metabolite, 21-Desacetyl Difluprednate (DFB). 21-Desacetyl Difluprednate-d3 can serve as an invaluable tracer to investigate the kinetics of this hydrolysis reaction. By introducing a known concentration of the deuterated compound into an in vitro system containing the relevant esterases, researchers can accurately monitor its conversion alongside the non-labeled compound.
The key advantage of using a deuterated tracer lies in its distinct mass, which allows for simultaneous detection and quantification by mass spectrometry (MS) without chromatographic interference with the endogenous analog. This co-analysis enables precise determination of kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the specific enzymatic process.
Table 1: Hypothetical Kinetic Parameters of Esterase-Mediated Deacetylation of Difluprednate using 21-Desacetyl Difluprednate-d3 as a Tracer
| Parameter | Value | Unit | Significance |
| Km | 15.2 | µM | Substrate concentration at which the reaction rate is half of Vmax, indicating enzyme-substrate affinity. |
| Vmax | 125.8 | pmol/min/mg protein | Maximum rate of the enzymatic reaction, reflecting enzyme concentration and catalytic efficiency. |
| kcat | 0.5 | s⁻¹ | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |
| kcat/Km | 3.3 x 10⁴ | M⁻¹s⁻¹ | Catalytic efficiency of the enzyme, reflecting both substrate binding and catalysis. |
This table presents hypothetical data to illustrate the potential application of 21-Desacetyl Difluprednate-d3 in mechanistic enzymology studies. Actual values would be determined experimentally.
Furthermore, the kinetic isotope effect (KIE), a change in the reaction rate due to isotopic substitution, can provide insights into the rate-determining step of the enzymatic reaction. While the deuterium (B1214612) atoms in 21-Desacetyl Difluprednate-d3 are typically positioned on the butyrate (B1204436) moiety and not directly at the site of cleavage, secondary KIEs could still be observed, offering subtle clues about the transition state of the reaction.
Interlaboratory Comparisons and Method Harmonization Studies
The use of a common, well-characterized internal standard is fundamental to achieving consistency and comparability of bioanalytical data across different laboratories. 21-Desacetyl Difluprednate-d3, as a stable isotope-labeled analog of the primary active metabolite of difluprednate, is an ideal candidate for inclusion in interlaboratory comparison and method harmonization studies for the bioanalysis of this potent corticosteroid.
Interlaboratory comparisons, often referred to as proficiency testing, involve the analysis of identical samples by multiple laboratories to assess the accuracy and precision of their respective analytical methods. The inclusion of 21-Desacetyl Difluprednate-d3 as a common internal standard would allow for the normalization of data, thereby minimizing variability arising from differences in instrumentation, extraction efficiency, and matrix effects.
Method harmonization aims to establish a set of standardized procedures for a particular analysis to ensure that results are comparable regardless of where the analysis is performed. The adoption of 21-Desacetyl Difluprednate-d3 as the designated internal standard in a harmonized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for difluprednate and its metabolites would be a critical step in this process.
Table 2: Illustrative Interlaboratory Comparison Results for the Quantification of 21-Desacetyl Difluprednate using a Common Internal Standard (21-Desacetyl Difluprednate-d3)
| Laboratory | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Coefficient of Variation (%) |
| Lab A | 10.2 | 0.5 | 4.9 |
| Lab B | 9.8 | 0.6 | 6.1 |
| Lab C | 10.5 | 0.4 | 3.8 |
| Lab D | 9.9 | 0.7 | 7.1 |
| Overall | 10.1 | 0.6 | 5.9 |
The physicochemical properties of 21-Desacetyl Difluprednate-d3 closely mimic those of the native analyte, ensuring that it behaves similarly during sample preparation and chromatographic separation. This co-elution and similar ionization behavior in the mass spectrometer are crucial for effective correction of analytical variability, leading to more robust and reliable data across different analytical sites.
Integration with Advanced Bioanalytical Platforms and Micro-Sampling Techniques
The high sensitivity and specificity afforded by the use of 21-Desacetyl Difluprednate-d3 as an internal standard in LC-MS/MS assays facilitate its integration with advanced bioanalytical platforms and innovative micro-sampling techniques. These advancements are particularly valuable in preclinical and clinical research where sample volume is often limited.
Micro-sampling techniques, such as dried blood spot (DBS) analysis, offer numerous advantages, including minimally invasive sample collection, reduced sample volume requirements, and simplified sample storage and transportation. The accurate quantification of analytes from DBS samples can be challenging due to the small sample size and potential for matrix effects. The use of a stable isotope-labeled internal standard like 21-Desacetyl Difluprednate-d3 is essential to overcome these challenges. By adding the deuterated standard to the DBS punch prior to extraction, any variability in extraction recovery and matrix-induced ion suppression or enhancement can be effectively normalized.
Table 3: Comparison of Bioanalytical Parameters for 21-Desacetyl Difluprednate Analysis using Conventional Plasma Sampling versus Dried Blood Spot (DBS) with 21-Desacetyl Difluprednate-d3 Internal Standard
| Parameter | Conventional Plasma | Dried Blood Spot (DBS) |
| Sample Volume | 200 µL | 10 µL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.2 ng/mL |
| Precision (%CV) | < 10% | < 15% |
| Accuracy (%Bias) | ± 10% | ± 15% |
This table provides a representative comparison, illustrating that while DBS may have a slightly higher LLOQ and wider acceptance criteria for precision and accuracy, the use of a deuterated internal standard enables the generation of reliable data from significantly smaller sample volumes.
Furthermore, the enhanced analytical sensitivity achieved with 21-Desacetyl Difluprednate-d3 supports the use of other advanced bioanalytical platforms, such as automated sample preparation systems and high-throughput mass spectrometry. These platforms, when combined with robust internal standardization, enable the rapid and reliable analysis of large numbers of samples, which is crucial for pharmacokinetic and toxicokinetic studies.
Potential Applications in Targeted Metabolomics Research (Non-Human)
Targeted metabolomics aims to quantify a specific set of known metabolites to investigate perturbations in metabolic pathways in response to physiological or pathological stimuli. In non-human research, particularly in animal models of disease, 21-Desacetyl Difluprednate-d3 has significant potential for application in targeted metabolomics studies of steroid hormone pathways.
The administration of difluprednate to animal models can be used to study its pharmacological effects and its impact on the endogenous steroid metabolome. By employing 21-Desacetyl Difluprednate-d3 as an internal standard, researchers can accurately quantify the levels of the active metabolite, 21-Desacetyl Difluprednate, in various biological matrices such as plasma, tissues, and urine.
This accurate quantification is essential for correlating the exposure to the active metabolite with observed pharmacological or toxicological effects. Moreover, the use of a deuterated internal standard improves the reliability of the measurement of other endogenous corticosteroids that are part of the targeted metabolomics panel. This is because the internal standard helps to correct for any analytical variability that could affect the entire panel of analytes.
Table 4: Representative Panel of Corticosteroids for Targeted Metabolomics in a Preclinical Rabbit Model of Ocular Inflammation
| Compound | Biological Matrix | Role in Study |
| Difluprednate | Aqueous Humor | Parent drug concentration |
| 21-Desacetyl Difluprednate | Aqueous Humor | Active metabolite concentration |
| 21-Desacetyl Difluprednate-d3 | Aqueous Humor | Internal Standard |
| Cortisol | Plasma | Endogenous glucocorticoid levels |
| Cortisone | Plasma | Inactive metabolite of cortisol |
| Aldosterone | Plasma | Mineralocorticoid levels |
This table illustrates a potential panel of analytes in a non-human targeted metabolomics study where 21-Desacetyl Difluprednate-d3 would serve as the internal standard for the accurate quantification of the active metabolite of the administered drug.
By providing a robust and reliable method for quantifying the active metabolite, 21-Desacetyl Difluprednate-d3 can contribute to a better understanding of the dose-response relationship of difluprednate and its effects on the broader steroid hormone network in non-human models. This information is critical for the preclinical assessment of the efficacy and safety of this and other related corticosteroids.
Conclusion and Future Research Directions
Summary of Key Contributions to the Understanding of Difluprednate (B1670567) Metabolism and Analysis
The introduction of 21-Desacetyl Difluprednate-d3 has been pivotal in refining the scientific understanding of Difluprednate, a potent corticosteroid. Difluprednate functions as a prodrug, undergoing rapid in-vivo deacetylation to its primary active metabolite, 21-Desacetyl Difluprednate, also known as 6α, 9-difluoroprednisolone 17-butyrate (DFB). patsnap.comamneal.comnih.gov The key contributions of its deuterated counterpart are centered on its role as an ideal internal standard in bioanalytical assays.
Enhanced Analytical Accuracy: In quantitative analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are considered the gold standard. researchgate.netclearsynth.com 21-Desacetyl Difluprednate-d3 possesses nearly identical physicochemical properties to the actual metabolite but is distinguishable by its higher mass. usbio.net This allows it to co-elute with the analyte and experience similar effects during sample extraction, processing, and ionization, thereby effectively correcting for matrix effects and variations in instrument response. clearsynth.comlcms.cz
Precise Pharmacokinetic Profiling: The ability to accurately quantify DFB in complex biological matrices (such as ocular tissues or plasma) is fundamental to understanding the pharmacokinetics of Difluprednate. nih.govdrugbank.com By enabling reliable measurements, 21-Desacetyl Difluprednate-d3 has facilitated more precise characterizations of the absorption, distribution, metabolism, and excretion (ADME) of Difluprednate and its active form.
Metabolite Identification and Quantification: Research into Difluprednate metabolism in rabbit ocular tissues has identified not only DFB but also other metabolites like 17-debutylated DFB (DF) and a de-17-side chain-glucocorticoid metabolite (DF21C). nih.gov Accurate quantification of the primary metabolite, DFB, using its deuterated standard, provides a crucial baseline for determining the relative concentrations and significance of these other metabolic products.
The properties of 21-Desacetyl Difluprednate-d3 are summarized in the table below.
| Property | Value |
| Chemical Name | (6α,11β)-6,9-Difluoro-11,21-dihydroxy-17-(1-oxobutoxy)pregna-1,4-diene-3,20-dione-d3 |
| Synonyms | 6α,9-Difluoro Prednisolone 17-Butyrate-d3 |
| Molecular Formula | C₂₅H₂₉D₃F₂O₆ |
| Molecular Weight | 469.53 g/mol |
| Primary Application | Isotope-labeled internal standard for the quantification of 21-Desacetyl Difluprednate (DFB) |
| Common Analytical Use | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
Data sourced from United States Biological and Clearsynth. usbio.netclearsynth.com
Identification of Remaining Research Gaps and Challenges
Despite the significant advantages offered by 21-Desacetyl Difluprednate-d3, several challenges and research gaps persist in the broader context of Difluprednate metabolism and the use of deuterated standards.
Incomplete Metabolic Pathways: While key metabolites of Difluprednate have been identified in animal models, the complete metabolic map, especially in humans, may not be fully elucidated. nih.gov The existence of metabolites like DF21C, formed through a novel pathway, suggests that other minor or transient metabolites could exist and their clinical relevance is yet to be determined. nih.gov
Isotopic Effects: A common challenge with deuterated standards is the potential for isotopic effects, where the C-D bond's greater strength compared to the C-H bond can lead to slight differences in chromatographic retention times, with deuterated compounds often eluting slightly earlier than their non-deuterated analogs. chromforum.org While generally minor, this effect must be accounted for during method development to ensure analytical accuracy. researchgate.net
Matrix Effect Complexity: Although deuterated internal standards are highly effective at compensating for matrix effects, they may not eliminate them entirely, especially in highly complex or variable biological samples. clearsynth.comnih.gov The assumption that the analyte and the standard behave identically can sometimes be compromised, leading to potential inaccuracies. nih.gov
Cost and Accessibility: The synthesis of high-purity, stable isotope-labeled compounds is a complex and often expensive process. nih.gov The cost and commercial availability of specific standards like 21-Desacetyl Difluprednate-d3 can be a limiting factor for some research institutions, potentially hindering broader metabolic and pharmacokinetic investigations.
Proposed Future Investigations for Deuterated Steroid Analogs in Pharmaceutical Science
The utility of deuterated compounds extends far beyond their role as internal standards. For deuterated steroid analogs, future research is poised to explore their potential as therapeutic agents and advanced research tools.
| Proposed Research Area | Description | Potential Outcome |
| Development of Deuterated Steroid Drugs | Strategically replacing hydrogen atoms with deuterium (B1214612) at sites of metabolic oxidation can slow down the drug's breakdown (the "Kinetic Isotope Effect"). nih.gov This involves synthesizing deuterated versions of existing or novel steroids to modify their pharmacokinetic profiles. | Creation of "next-generation" steroid therapies with longer half-lives, improved bioavailability, reduced dosing frequency, and potentially lower toxicity. clearsynthdiscovery.comprecisionbusinessinsights.com |
| Advanced Metabolic Profiling (Steroidomics) | Using a panel of deuterated steroid analogs as internal standards to develop high-throughput analytical methods for the simultaneous quantification of numerous endogenous and exogenous steroids and their metabolites in biological fluids. | A more comprehensive understanding of the steroidome in health and disease, leading to the discovery of new biomarkers and therapeutic targets. |
| Metabolic Pathway Elucidation | Administering deuterated parent steroids in preclinical models and using mass spectrometry to trace the deuterium label. This allows for the unambiguous identification of downstream metabolites and the mapping of complex metabolic networks. | Definitive mapping of steroid biotransformation pathways and the identification of previously unknown or transient metabolic intermediates. |
| Investigating Off-Target Effects | Using deuterated standards to accurately quantify low-level accumulation of steroids and their metabolites in non-target tissues. This can help in understanding and predicting potential off-target or long-term adverse effects. | Improved safety assessment of new and existing steroid drugs, leading to safer therapeutic regimens. |
Broader Impact on Drug Development and Analytical Methodologies
The principles demonstrated by the use of 21-Desacetyl Difluprednate-d3 have a wide-ranging impact on the pharmaceutical industry, influencing both the process of drug development and the fundamental analytical methods that support it.
Impact on Drug Development:
The availability of robust analytical tools enables higher quality preclinical and clinical trials. Accurate pharmacokinetic data, made possible by standards like 21-Desacetyl Difluprednate-d3, is essential for regulatory submissions and for gaining a thorough understanding of a drug's behavior. nih.gov Furthermore, the exploration of deuteration as a tool to improve drug characteristics has given rise to the field of "deuterated drugs." This strategy offers a pathway to create improved versions of existing medicines and to extend the patent life of valuable pharmaceuticals, a model that is gaining significant commercial traction. nih.govclearsynthdiscovery.comprecisionbusinessinsights.com
Impact on Analytical Methodologies:
The use of stable isotope-labeled internal standards has become an indispensable part of modern bioanalytical chemistry. It has fundamentally increased the reliability, precision, and accuracy of LC-MS/MS methods, which are critical for measuring drug and metabolite concentrations in biological samples. clearsynth.comlcms.cz This enhancement in analytical capability allows researchers to quantify substances at ever-lower concentrations, pushing the boundaries of detection and enabling more sensitive studies of drug action and metabolism. The success of this approach has solidified it as a best practice, mandated by regulatory agencies for the validation of bioanalytical methods.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the purity of 21-Desacetyl Difluprednate-d3 in experimental samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is optimal for purity assessment. The deuterated structure (C₂₅D₃H₂₉F₂O₆) allows differentiation from non-deuterated analogs via precise mass detection (469.236 g/mol) . Calibration standards should account for isotopic interference, and chromatographic conditions (e.g., C18 columns, acetonitrile/water mobile phases) must be optimized to resolve structural analogs like 21-Desacetyl Difluprednate.
Q. What synthetic strategies are effective for incorporating deuterium into 21-Desacetyl Difluprednate-d3?
- Methodological Answer : Deuterium labeling typically involves substituting hydrogen atoms at specific positions (e.g., the butyrate moiety) using deuterated reagents like sodium borodeuteride (NaBD₄) or deuterium oxide (D₂O). The molecular structure (SMILES: [2H]C([2H])([2H])CCC(=O)O...) indicates deuterium placement at the 4,4,4-trideuteriobutanoate group. Post-synthesis, nuclear magnetic resonance (¹H/²H NMR) and LC-MS are critical for verifying deuteration efficiency and positional accuracy .
Q. How can researchers ensure the stability of 21-Desacetyl Difluprednate-d3 under varying storage conditions?
- Methodological Answer : Stability studies should assess degradation kinetics under controlled temperature (e.g., 4°C vs. room temperature), humidity, and light exposure. Accelerated stability testing (40°C/75% RH) combined with LC-MS monitoring can identify degradation products (e.g., oxidation at the hydroxyl group). Neat samples should be stored in inert, airtight containers to prevent isotopic exchange or hydrolysis .
Advanced Research Questions
Q. How does deuterium substitution in 21-Desacetyl Difluprednate-d3 influence metabolic stability compared to its non-deuterated counterpart?
- Methodological Answer : Comparative in vitro assays (e.g., liver microsomes or hepatocyte incubations) can quantify metabolic half-life differences. Deuterium’s kinetic isotope effect (KIE) may reduce CYP450-mediated oxidation rates, particularly at deuterated sites. Isotope ratio MS or radiolabeled tracers are essential for tracking metabolite profiles and distinguishing deuterium retention in vivo .
Q. What experimental challenges arise when designing pharmacokinetic (PK) studies for deuterated corticosteroids like 21-Desacetyl Difluprednate-d3?
- Methodological Answer : Key challenges include:
- Isotope Effects : Deuterium may alter distribution or clearance rates, requiring PK models to account for non-linear kinetics.
- Analytical Sensitivity : Ultra-sensitive LC-MS/MS methods must differentiate endogenous steroids from the deuterated compound, leveraging its unique mass shift (Δm/z = +3).
- Tracer Dosing : Subtherapeutic doses paired with accelerator MS can minimize pharmacological interference while quantifying systemic exposure .
Q. How can researchers resolve contradictions in reported bioanalytical data for 21-Desacetyl Difluprednate-d3?
- Methodological Answer : Discrepancies in LC-MS/MS quantification (e.g., matrix effects or ion suppression) require method revalidation using isotopically labeled internal standards. Cross-laboratory reproducibility studies should standardize extraction protocols (e.g., solid-phase extraction vs. protein precipitation) and validate specificity against structurally similar metabolites (e.g., 21-Desacetyl Difluprednate) .
Q. What role does 21-Desacetyl Difluprednate-d3 play as a metabolite or impurity in pharmacological studies of Difluprednate?
- Methodological Answer : As a major metabolite (or impurity), its quantification in biological matrices requires selective immunoassays or LC-MS/MS. Studies should compare its glucocorticoid receptor binding affinity and anti-inflammatory potency relative to the parent drug using in vitro assays (e.g., transactivation reporter systems) .
Methodological Design Considerations
- Chromatographic Optimization : Use hydrophilic interaction liquid chromatography (HILIC) to resolve polar deuterated metabolites in urine or plasma.
- Isotopic Dilution : Employ 21-Desacetyl Difluprednate-d3 as an internal standard for quantifying non-deuterated analogs, leveraging its identical retention time and distinct mass signature .
- In Vivo Tracing : Combine deuterium labeling with stable isotope-resolved metabolomics (SIRM) to track tissue-specific distribution and metabolic flux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
